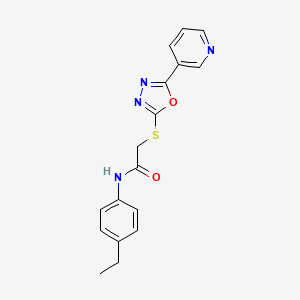

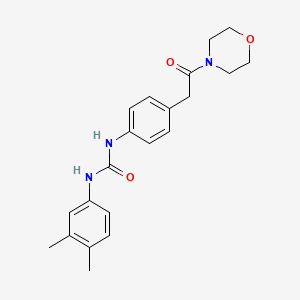

![molecular formula C17H16ClN5O2 B2529733 6-(4-クロロフェニル)-4-メチル-2-プロプ-2-エニル-7,8-ジヒドロプリン[7,8-a]イミダゾール-1,3-ジオン CAS No. 872839-01-5](/img/structure/B2529733.png)

6-(4-クロロフェニル)-4-メチル-2-プロプ-2-エニル-7,8-ジヒドロプリン[7,8-a]イミダゾール-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

イミダゾール誘導体は、化合物 を含む、有意な抗菌活性を示すことがわかっています . 例えば、化合物2dと2aは、シプロフロキサシンよりも効果的に、S.aureusとK.pneumoniaeに対して高度に活性でした .

抗真菌活性

イミダゾール誘導体は、強力な抗真菌活性も示します。 化合物1cは、C.albicansにおいて、クロトリマゾールよりも有意に効果的であることがわかりました .

幼虫殺虫活性

これらの化合物は、幼虫殺虫活性について評価されています。 化合物1aの活性は、ペルメトリンよりも、Culex quinquefasciatusにおいてより効果的でした .

分子ドッキング研究

化合物2dの分子ドッキング研究は、シプロフロキサシンよりも、1BDDタンパク質に対する高い結合親和性を示しました。 同様に、化合物1cは、クロトリマゾールよりも高い結合親和性を示し、より大きなフロンティア分子軌道エネルギーと反応性特性を示しました .

生物活性分子の合成

イミダゾールは、生物活性分子の合成において重要な役割を果たします . それらは、抗がん剤、抗老化剤、抗凝固剤、抗炎症剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、抗ウイルス剤など、さまざまな薬剤の合成に使用されています .

6. グリーンケミストリーと有機金属触媒における用途 グリーンケミストリーと有機金属触媒は、イオン液体およびN-ヘテロ環状カルベン(NHC)としてのイミダゾールの適用を拡大しました .

農業における役割

イミダゾール誘導体は、選択的な植物成長調節剤、殺菌剤、除草剤としても作用します .

工業的用途

イミダゾールとその誘導体は、合成化学および産業において用途があります . それらは、医薬品、天然物、内因性化学物質、ポリマーなど、さまざまな用途で使用されています .

作用機序

Target of Action

Many imidazole derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Imidazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

将来の方向性

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

生化学分析

Biochemical Properties

6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways.

Cellular Effects

The effects of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of cancer cells by interfering with specific signaling pathways . Additionally, it has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus, and toxic effects become more pronounced at higher concentrations . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, which is important for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.

特性

IUPAC Name |

6-(4-chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h3-7H,1,8-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVCAAVXAIHFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)

![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)